3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole: is an organic compound featuring a pyrazole ring substituted with a 4-(trifluoromethoxy)phenyl group
Mechanism of Action
Mode of Action
It’s suggested that the trifluoromethoxy group in the compound might play a role in its interaction with its targets . .
Biochemical Pathways
Some related compounds have been found to influence the soluble epoxide hydrolase pathway , but it’s unclear if this compound has the same effect
Result of Action
Some related compounds have shown anti-inflammatory effects , but it’s unclear if this compound has similar effects. More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process, forming the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: 3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the bioavailability and binding affinity of drug candidates .
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Comparison with Similar Compounds
4-(Trifluoromethoxy)phenylhydrazine: A precursor in the synthesis of 3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole.
4-(Trifluoromethyl)phenol: Another compound containing a trifluoromethyl group, used in different applications.
Trifluoromethyl ethers: Compounds with similar trifluoromethyl groups, used in various fields such as pharmaceuticals and agrochemicals.
Uniqueness: this compound is unique due to the presence of both a pyrazole ring and a trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-6-14-15-9/h1-6H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNMLMRUGSDQJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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